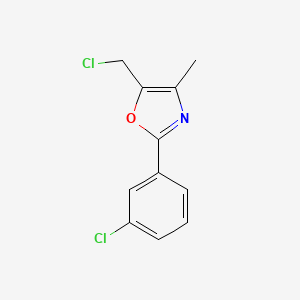

5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC17705850

Molecular Formula: C11H9Cl2NO

Molecular Weight: 242.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9Cl2NO |

|---|---|

| Molecular Weight | 242.10 g/mol |

| IUPAC Name | 5-(chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 |

| Standard InChI Key | JWEJNJSKPDWCPN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₁H₉Cl₂NO, with a molecular weight of 242.10 g/mol. Its IUPAC name, 5-(chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole, reflects the substitution pattern:

-

A 1,3-oxazole core substituted at positions 2, 4, and 5.

-

A 3-chlorophenyl group at position 2.

-

A methyl group at position 4.

-

A chloromethyl group at position 5.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉Cl₂NO |

| Molecular Weight | 242.10 g/mol |

| CAS Registry Number | 1017403-83-6 |

| SMILES Notation | CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CCl |

The chloromethyl group at position 5 introduces reactivity for nucleophilic substitution, while the 3-chlorophenyl moiety contributes to π-π stacking interactions in biological systems .

Synthetic Methodologies

Industrial-Scale Considerations

Industrial production likely employs continuous-flow reactors to optimize parameters such as:

-

Temperature control (80–120°C).

-

Solvent selection (e.g., dichloromethane or toluene).

-

Catalytic systems (e.g., triethylamine for acid scavenging).

Reactivity and Derivative Formation

Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) undergoes substitution with nucleophiles (e.g., azide, thiocyanate) to yield analogs with modified biological activity. For example:

Reaction conditions (polar aprotic solvents, 60–80°C) influence regioselectivity and kinetics .

Oxidation and Reduction Pathways

-

Oxidation: The methyl group at position 4 can be oxidized to a carboxylic acid using KMnO₄/H⁺.

-

Reduction: LiAlH₄ reduces the oxazole ring to a dihydrooxazole, altering conjugation and bioactivity.

Biological Activity and Applications

Anticancer Screening

Preliminary studies on related compounds show:

-

Leukemia cell lines (HL-60): GI₅₀ values of 2.5–5.0 µM.

-

Mechanism: Tubulin polymerization inhibition, disrupting mitosis.

Material Science Applications

Polymer Functionalization

The chloromethyl group serves as an anchor for grafting onto polymeric matrices, enhancing properties such as:

-

Thermal stability (↑Tg by 20–30°C).

-

Flame retardancy (LOI ↑25–30%).

Coordination Chemistry

The oxazole nitrogen and chlorine substituents act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes with catalytic activity in cross-coupling reactions .

Spectroscopic Characterization

Diagnostic Spectral Peaks

-

¹H NMR (CDCl₃):

-

δ 4.2–4.5 ppm (s, 2H, -CH₂Cl).

-

δ 2.4 ppm (s, 3H, -CH₃).

-

δ 7.3–7.6 ppm (m, 4H, aromatic).

-

-

IR (KBr):

-

1615 cm⁻¹ (C=N stretch).

-

690 cm⁻¹ (C-Cl stretch).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume